Cas no 1038241-80-3 (2-amino-1-(3-chlorophenyl)propan-1-ol)

1038241-80-3 structure
Nome do Produto:2-amino-1-(3-chlorophenyl)propan-1-ol
N.o CAS:1038241-80-3
MF:C9H12ClNO
MW:185.650681495667
MDL:MFCD11168258
CID:4568974
PubChem ID:19888679
2-amino-1-(3-chlorophenyl)propan-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-amino-1-(3-chlorophenyl)propan-1-ol
- Benzenemethanol, α-(1-aminoethyl)-3-chloro-
-
- MDL: MFCD11168258
- Inchi: 1S/C9H12ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3
- Chave InChI: OYGPLKFNQHPTBG-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(Cl)=C1)(O)C(N)C
2-amino-1-(3-chlorophenyl)propan-1-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-209679-0.5g |
2-amino-1-(3-chlorophenyl)propan-1-ol |
1038241-80-3 | 95% | 0.5g |
$524.0 | 2023-09-16 | |
Enamine | EN300-209679-0.25g |
2-amino-1-(3-chlorophenyl)propan-1-ol |
1038241-80-3 | 95% | 0.25g |
$331.0 | 2023-09-16 | |
Enamine | EN300-209679-0.1g |
2-amino-1-(3-chlorophenyl)propan-1-ol |
1038241-80-3 | 95% | 0.1g |
$232.0 | 2023-09-16 | |
Enamine | EN300-209679-10.0g |
2-amino-1-(3-chlorophenyl)propan-1-ol |
1038241-80-3 | 95% | 10.0g |
$2884.0 | 2023-02-22 | |
Aaron | AR01BBAM-500mg |
2-amino-1-(3-chlorophenyl)propan-1-ol |
1038241-80-3 | 95% | 500mg |
$746.00 | 2025-02-09 | |
A2B Chem LLC | AW06370-250mg |
2-amino-1-(3-chlorophenyl)propan-1-ol |
1038241-80-3 | 95% | 250mg |
$384.00 | 2024-04-20 | |
Aaron | AR01BBAM-50mg |
2-amino-1-(3-chlorophenyl)propan-1-ol |
1038241-80-3 | 95% | 50mg |
$239.00 | 2025-02-09 | |
1PlusChem | 1P01BB2A-250mg |
2-amino-1-(3-chlorophenyl)propan-1-ol |
1038241-80-3 | 95% | 250mg |
$403.00 | 2025-03-19 | |
1PlusChem | 1P01BB2A-10g |
2-amino-1-(3-chlorophenyl)propan-1-ol |
1038241-80-3 | 95% | 10g |
$3627.00 | 2023-12-26 | |
1PlusChem | 1P01BB2A-5g |
2-amino-1-(3-chlorophenyl)propan-1-ol |
1038241-80-3 | 95% | 5g |
$2466.00 | 2023-12-26 |
2-amino-1-(3-chlorophenyl)propan-1-ol Literatura Relacionada
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
1038241-80-3 (2-amino-1-(3-chlorophenyl)propan-1-ol) Produtos relacionados
- 946331-97-1(2-1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamide)
- 2003943-59-5(Oxirane, 2-[[3-(1-methylethyl)phenyl]methyl]-)
- 865543-62-0(N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide)
- 27561-50-8(1-Bromo-2-(bromomethyl)-4-methylbenzene)
- 2229092-61-7(2-3-chloro-4-(methoxycarbonyl)phenyl-2-oxoacetic acid)
- 2001039-77-4(2,2-difluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one)
- 1692471-55-8(11-ethyl-10-methyl-1,8,12-triazatricyclo7.3.0.0,2,6dodeca-9,11-diene)
- 1603071-66-4(5-(3-Bromo-4-methylphenyl)thiazol-2-amine)
- 1267002-70-9(3-(2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1339743-14-4(2-[(2-Methylphenyl)methylsulfanyl]acetaldehyde)
Fornecedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
